molecular formula C11H16N2O2 B3139088 4-Amino-2-methoxy-N-(propan-2-yl)benzamide CAS No. 476615-01-7

4-Amino-2-methoxy-N-(propan-2-yl)benzamide

Cat. No. B3139088
CAS RN: 476615-01-7
M. Wt: 208.26 g/mol
InChI Key: COMLKHSOLOOULB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information on how the compound reacts with other substances, and what products are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

  • Neuroleptic Activity : A study by Iwanami et al. (1981) on benzamides, including derivatives similar to 4-Amino-2-methoxy-N-(propan-2-yl)benzamide, showed potential neuroleptic (antipsychotic) activities. These compounds were evaluated for their inhibitory effects on stereotyped behavior in rats, indicating a correlation between structure and activity in these benzamides (Iwanami et al., 1981).

  • Chemical Characterization : Yanagi et al. (2000) conducted a study on the preparation and characterization of crystalline forms of a compound closely related to this compound. This research provided insights into the physical and chemical properties of such compounds, which is crucial for their application in scientific research (Yanagi et al., 2000).

  • Serotonin Receptor Agonist : A study by Sonda et al. (2003) synthesized derivatives of this compound as serotonin 4 receptor agonists. These compounds were evaluated for their potential in enhancing gastrointestinal motility, highlighting another application of these benzamides in scientific research (Sonda et al., 2003).

  • Pharmacological Activity : Another study by Yanagi et al. (1999) focused on the synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide and its optical isomers. This research is significant for understanding the pharmacological properties of similar benzamide derivatives (Yanagi et al., 1999).

  • Radiolabelling for Imaging : Mertens et al. (1994) conducted a study on the radioiodination of a compound related to this compound. This research is relevant for developing tracers for gamma-emission tomography, indicating the use of these compounds in medical imaging (Mertens et al., 1994).

  • Antioxidant Activity : Research by Jovanović et al. (2020) on the electrochemical oxidation of amino-substituted benzamides, including compounds similar to this compound, explored their potential as antioxidants. This study contributes to understanding the free radical scavenging activity of these compounds (Jovanović et al., 2020).

Safety and Hazards

This would involve studying the compound’s toxicity and potential hazards. It might include information on the compound’s LD50 (the dose that is lethal to 50% of a population), as well as any precautions that need to be taken when handling the compound .

Future Directions

This would involve discussing potential future research directions. For example, if the compound is a drug, future directions might include clinical trials or the development of new formulations .

properties

IUPAC Name

4-amino-2-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMLKHSOLOOULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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